molecular formula C9H18ClNO2 B11731341 Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride

Cat. No.: B11731341
M. Wt: 207.70 g/mol
InChI Key: NBFLIARGWFFLAL-KZYPOYLOSA-N
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Description

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of cyclohexane derivatives. It is characterized by the presence of an aminomethyl group and a carboxylate group attached to a cyclohexane ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride typically involves several steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization reactions.

    Introduction of Functional Groups: The aminomethyl and carboxylate groups are introduced through specific reactions such as amination and carboxylation.

    Formation of Hydrochloride Salt: The final step involves reacting the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the aminomethyl group to a nitro or nitrile group.

    Reduction: Reduction of the carboxylate group to an alcohol.

    Substitution: Replacement of the aminomethyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrocyclohexane derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride has been investigated for its role in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a precursor in the development of novel therapeutic agents.

  • Case Study : Research has shown that derivatives of this compound exhibit significant activity against various biological targets, including enzymes involved in metabolic pathways. For example, certain analogs have been developed to inhibit specific enzymes linked to cancer progression .

Neuropharmacology

The compound has been studied for its potential effects on the central nervous system. Its structural similarity to known neurotransmitters suggests that it may interact with neurotransmitter receptors.

  • Case Study : In vitro studies have demonstrated that derivatives of this compound can modulate receptor activity, potentially leading to applications in treating neurological disorders such as anxiety and depression .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating complex molecular architectures.

  • Synthesis Pathway : The compound can be synthesized through a multi-step reaction involving cyclization and functional group modifications. This versatility allows chemists to explore new synthetic routes for producing complex molecules .

Chiral Synthesis

Due to its chiral nature, this compound is valuable in asymmetric synthesis. It can be used as a chiral auxiliary or catalyst in reactions requiring stereoselectivity.

  • Case Study : Researchers have successfully employed this compound in asymmetric reactions to produce enantiomerically enriched products, which are critical in the pharmaceutical industry for developing safe and effective drugs .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
Medicinal ChemistryPrecursor for biologically active compounds ,
NeuropharmacologyModulation of neurotransmitter receptors
Organic SynthesisBuilding block for complex molecular architectures ,
Chiral SynthesisUsed as chiral auxiliary or catalyst in asymmetric synthesis ,

Mechanism of Action

The mechanism of action of Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylate Derivatives: Compounds with similar structures but different functional groups.

    Aminomethylcyclohexane Derivatives: Compounds with variations in the aminomethyl group.

Uniqueness

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, also known by its chemical formula C9H17ClN2O2, is a compound with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H17ClN2O2
  • Molecular Weight : 202.70 g/mol
  • CAS Number : 1408235-16-4

The biological activity of this compound is attributed to its structural similarities with amino acids and its ability to interact with various biological targets. The compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system, due to its amino group that can participate in hydrogen bonding and ionic interactions.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of cyclohexane carboxylates possess significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also exhibit similar properties .
  • Neuropharmacological Effects :
    • The structural features of this compound suggest potential neuropharmacological activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .
  • Enzyme Inhibition :
    • Some studies have reported that compounds with similar configurations can inhibit specific enzymes involved in bacterial resistance mechanisms. This could imply that this compound may also have the potential to act as an enzyme inhibitor in microbial systems .

Case Studies and Research Findings

Study ReferenceFindings
Investigated the antibacterial activity of cyclohexane derivatives; highlighted the importance of structural modifications for enhancing efficacy against resistant strains.
Discussed the design and synthesis of nitrogen heterocycles; noted the importance of amino acid-like structures in drug development for antimicrobial agents.
Explored structure-guided design principles for developing selective inhibitors; suggested that similar compounds could be optimized for specific biological targets.

Q & A

Q. Basic: What are the recommended synthetic routes for Rel-methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate hydrochloride, and how can stereochemical purity be ensured?

Synthetic routes typically involve stereoselective cyclohexane ring formation, followed by functionalization of the aminomethyl and ester groups. Transition metal-catalyzed reactions (e.g., asymmetric hydrogenation or aminomethylation) can achieve high enantiomeric excess. For example, cyclopropane analogs have been synthesized using transition metal catalysts like rhodium or copper to control stereochemistry . Purification via chiral chromatography or recrystallization ensures stereochemical purity. Reaction monitoring using chiral HPLC or NMR with chiral shift reagents is critical for verifying enantiomeric ratios .

Q. Basic: What analytical techniques are most effective for confirming the stereochemical configuration and purity of this compound?

  • NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments or 13C^{13}\text{C}-1H^{1}\text{H} coupling constants can confirm stereochemistry.
  • Chiral HPLC : Separates enantiomers using chiral stationary phases.
  • X-ray Crystallography : Definitive confirmation of absolute configuration.
  • Polarimetry : Measures optical rotation to assess enantiomeric purity.
    Consistent retention times in chiral HPLC and matching NOE patterns to computational models (e.g., DFT) are essential for validation .

Q. Basic: How should researchers handle and store the compound to maintain stability during experiments?

  • Storage : Keep in tightly sealed containers under inert gas (e.g., argon) at 2–8°C in a dry, dark environment. Avoid moisture to prevent hydrolysis of the ester group .
  • Handling : Use gloves (nitrile), safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Avoid contact with oxidizing agents or strong acids/bases to prevent decomposition .

Q. Basic: What are the primary toxicological hazards, and what PPE is recommended?

  • Hazards : Acute toxicity via inhalation (H335), skin irritation (H315), and eye damage (H319). Chronic effects are not fully characterized but may include organ toxicity .
  • PPE : Nitrile gloves, chemical-resistant lab coats, ANSI-approved goggles, and N95 respirators if airborne particulates are generated. Use emergency eyewash stations and safety showers in exposure scenarios .

Q. Basic: What first-aid measures should be prioritized in accidental exposure?

  • Inhalation : Move to fresh air; administer oxygen if breathing is labored. Seek medical attention immediately .
  • Skin/Eye Contact : Rinse with water for 15 minutes. Remove contaminated clothing and wash before reuse .
  • Ingestion : Do NOT induce vomiting. Rinse mouth and seek urgent medical care .

Q. Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved in different solvent systems?

Contradictions arise from solvent polarity effects on chemical shifts. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to replicate conditions. Cross-validate with computational NMR simulations (e.g., Gaussian or ADF software) and variable-temperature NMR to assess conformational flexibility. Compare data to structurally similar analogs (e.g., cyclopropane derivatives) for pattern matching .

Q. Advanced: What strategies study the compound’s stability under varying pH/temperature, and how are degradation products identified?

  • Stability Studies : Incubate the compound at pH 2–12 (buffered solutions) and temperatures (25–60°C). Monitor degradation via LC-MS or HPLC at timed intervals.
  • Degradation Product Identification : High-resolution MS (HRMS) and MS/MS fragmentation patterns identify breakdown products. For example, ester hydrolysis may yield carboxylic acid derivatives .

Q. Advanced: What mechanistic insights arise from studying the reactivity of the aminomethyl and ester groups?

  • Aminomethyl Group : Reacts with electrophiles (e.g., aldehydes) in Mannich-type reactions. Kinetic studies (e.g., stopped-flow UV-Vis) can quantify nucleophilic reactivity.
  • Ester Group : Susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions). pH-rate profiles and isotope labeling (18O^{18}\text{O}) elucidate mechanisms .

Q. Advanced: How can the compound’s potential as a chiral building block in asymmetric synthesis be evaluated?

  • Catalytic Screening : Test in asymmetric aldol, Michael, or Strecker reactions using chiral organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINAP-Ru).
  • Enantioselectivity Metrics : Measure ee (enantiomeric excess) via chiral HPLC or NMR. Transition-state modeling (DFT) predicts stereochemical outcomes .

Q. Advanced: What in vitro assays assess biological activity given its physicochemical properties?

  • Permeability Assays : Caco-2 cell monolayers evaluate intestinal absorption potential.
  • Enzyme Inhibition : Screen against serine hydrolases or aminopeptidases (e.g., fluorogenic substrate assays).
  • Cytotoxicity : MTT or resazurin assays in relevant cell lines (e.g., HEK293 or HepG2). Adjust assay buffers to account for solubility limits (logP ~2.4) .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl (1R,3S)-3-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1

InChI Key

NBFLIARGWFFLAL-KZYPOYLOSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H](C1)CN.Cl

Canonical SMILES

COC(=O)C1CCCC(C1)CN.Cl

Origin of Product

United States

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